molecular formula C11H17ClN2O2S B2363059 4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;hydrochloride CAS No. 2260936-03-4

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;hydrochloride

Cat. No.: B2363059
CAS No.: 2260936-03-4
M. Wt: 276.78
InChI Key: KYNKMKXQAMOUJL-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Atom Economic Synthesis and AChE Inhibitory Activity

4-Methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid hydrochloride has been used in the atom economic synthesis of novel dispiro heterocycles. These compounds exhibit AChE inhibitory activity, with one compound displaying significant potency (IC50 1.86 μmol/L) (Sivakumar et al., 2013).

Cardioprotective Activity

Research on 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, which includes derivatives of this compound, demonstrated moderate to high cardioprotective effects in vitro. One derivative surpassed the activity of L-carnitine and meldonium in delaying constrictor responses of isolated rat aorta rings (Drapak et al., 2019).

Antibacterial Applications

This compound's derivatives have shown valuable antibacterial properties. For instance, certain 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives demonstrated significant antibacterial efficacy (Aziz‐ur‐Rehman et al., 2017).

Application in Synthesis of Heterocyclic γ-Amino Acids

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, related to this compound, are valuable for mimicking protein secondary structures. A versatile chemical route for synthesizing these acids has been developed, compatible with various amino acids (Mathieu et al., 2015).

Antimicrobial Activity Evaluation

Compounds synthesized from 4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates, structurally related to the given compound, have shown promising antimicrobial activity (Markovich et al., 2014).

Synthesis of Cyclic Depsipeptide Lyngbyabellin A Unit

This compound's derivatives have been used in synthesizing cyclic depsipeptide Lyngbyabellin A, which exhibits cytotoxicity against certain cells (Chen et al., 2013).

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field.

Properties

IUPAC Name

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8;/h8H,3-6H2,1-2H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNKMKXQAMOUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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